molecular formula C10H9ClN2S B2599244 [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine CAS No. 643723-42-6

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine

Cat. No.: B2599244
CAS No.: 643723-42-6
M. Wt: 224.71
InChI Key: DSXWLWCFGZLTAR-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is a heterocyclic compound that features a thiazole ring substituted with a chlorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the methanamine group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiazole ring or the chlorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiazole ring or the chlorophenyl group .

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antiviral and antimicrobial agent. Studies have demonstrated its efficacy against various pathogens, making it a candidate for further drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

IUPAC Name

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXWLWCFGZLTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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